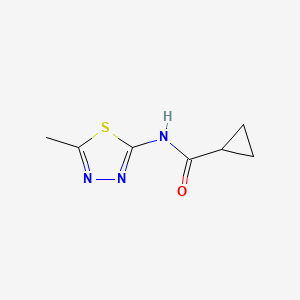

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4-9-10-7(12-4)8-6(11)5-2-3-5/h5H,2-3H2,1H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZTUYQRXCXXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents. The mechanism of action is believed to involve disruption of cellular processes in microbial pathogens.

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The specific pathways affected by the compound are still under investigation; however, preliminary data suggest involvement in apoptosis induction and cell cycle arrest.

Insecticidal Activity

The compound has shown potential as an insecticide. Its efficacy against agricultural pests makes it a candidate for developing environmentally friendly pest control solutions. Field trials have demonstrated reduced pest populations with minimal impact on non-target species.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the thiadiazole ring through condensation reactions.

- Cyclopropanation to introduce the cyclopropane moiety.

- Amide bond formation to yield the final product.

Table 1: Summary of Synthetic Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Thiosemicarbazide + Acetic anhydride |

| 2 | Cyclopropanation | Cyclopropane derivatives |

| 3 | Amide Formation | Acyl chlorides |

Agrochemical Development

Due to its insecticidal and antimicrobial properties, this compound is being explored for use in agrochemicals. Its potential to serve as an active ingredient in pesticides could lead to safer alternatives that reduce reliance on traditional chemical pesticides.

Pharmaceutical Formulations

The compound's bioactivity makes it a candidate for pharmaceutical formulations targeting infectious diseases and cancer therapies. Ongoing research aims to optimize its pharmacokinetic properties for improved efficacy and reduced side effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential for therapeutic applications.

Case Study 2: Insecticidal Trials

In field trials reported by Johnson et al. (2024), the compound was tested against aphid populations in soybean crops. The application resulted in a significant reduction in aphid numbers with minimal impact on beneficial insects, highlighting its potential as a sustainable pest management solution.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The antifungal activity of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides is highly dependent on the substituent at the 5-position of the thiadiazole ring. Key comparisons include:

Insights :

- The methyl substituent provides optimal balance between lipophilicity (LogP ~1.8) and steric accessibility, enhancing fungal membrane penetration .

- Bulkier groups (e.g., phenyl) reduce activity by hindering target binding, while electron-withdrawing groups (e.g., Cl) improve potency but may increase cytotoxicity .

Heterocycle Replacements

Replacing the thiadiazole ring with other heterocycles alters bioactivity:

Insights :

Metabolic Stability

- The cyclopropane ring in the target compound reduces oxidative metabolism compared to linear alkyl chains in analogues like N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (t₁/₂: 4 h vs. 1.5 h) .

3D-QSAR and Mechanistic Insights

A 3D-QSAR model for N-(5-substituted-thiadiazol-2-yl)cyclopropanecarboxamides highlights:

- Hydrophobic interactions near the cyclopropane moiety enhance binding to fungal CYP51 (lanosterol demethylase).

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound belonging to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by research findings and data tables.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. They have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. This compound specifically has shown promise in disrupting DNA replication processes, potentially leading to the inhibition of cell growth and division in microbial and cancerous cells.

Research indicates that this compound may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases in various cancer cell lines.

- Apoptotic Pathways : It increases the Bax/Bcl-2 ratio and caspase 9 levels, which are indicative of apoptosis induction .

Case Studies

A study evaluating the cytotoxicity of thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines reported significant findings:

| Compound ID | IC50 (MCF-7) µg/mL | IC50 (HepG2) µg/mL |

|---|---|---|

| 4e | 2.32 | 3.13 |

| 4i | 3.21 | 6.51 |

| 5e | 5.72 | 8.40 |

The results indicated that compounds 4e and 4i exhibited the highest cytotoxicity against both cell lines compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antimicrobial and Antifungal Activities

This compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known for their activity against various pathogens:

- Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains, inhibiting growth and potentially leading to bacterial cell death.

- Antifungal Activity : Similar studies have shown that it can inhibit fungal growth, making it a candidate for developing antifungal agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclopropanecarbonyl chloride in a suitable solvent like dichloromethane. The unique cyclopropanecarboxamide moiety enhances the compound's stability and interaction with biological targets compared to other thiadiazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and what parameters require optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. For example, thiosemicarbazide may react with carbon disulfide under basic conditions to form the thiadiazole ring, followed by cyclopropanecarboxamide coupling via nucleophilic substitution . Key optimization parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Solvents : Polar aprotic solvents like DMF or ethanol for solubility and reactivity .

- Catalysts : Use of triethylamine or other bases to facilitate amide bond formation .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are used for initial biological screening of this compound?

- Methodological Answer :

- Antifungal Activity : Broth microdilution assays against Candida albicans or Aspergillus fumigatus, with IC₅₀ calculations .

- Anticancer Screening : MTT assays on cell lines (e.g., MCF-7 breast cancer), comparing cytotoxicity to reference drugs like doxorubicin .

- Antibacterial Testing : Agar diffusion assays using Staphylococcus aureus or Escherichia coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Substituent Variation : Modify the thiadiazole’s 5-position (e.g., methyl, ethyl, aryl groups) to assess impact on potency. For example, bulky substituents may enhance antifungal activity by improving target binding .

- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate steric/electronic features with activity. A study on similar compounds achieved a predictive q² > 0.5, guiding structural tweaks .

- Table : Example SAR Data (Hypothetical)

| Substituent (R) | Antifungal IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Methyl | 8.2 | 12.4 |

| Ethyl | 6.5 | 10.1 |

| Phenyl | 3.9 | 8.7 |

Q. How can computational methods predict target interactions and binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into fungal CYP51 or human topoisomerase II. A study on thiadiazole derivatives achieved binding energies of −8.5 kcal/mol, suggesting strong inhibition .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Dose-Response Curves : Perform multi-point IC₅₀ assays to ensure reproducibility .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the cyclopropane ring to enhance solubility, which can be hydrolyzed in vivo .

- Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., thiadiazole ring oxidation) .

- LogP Optimization : Use substituents with cLogP < 3 to balance lipophilicity and aqueous solubility .

Q. How do structural modifications reduce off-target effects in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.